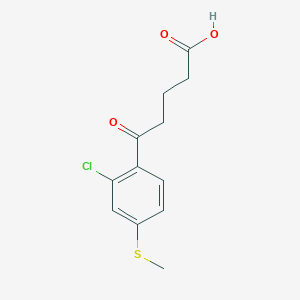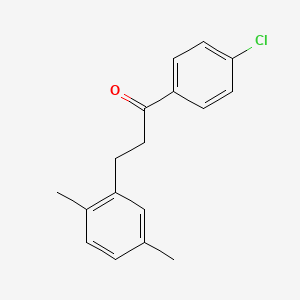
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid
Vue d'ensemble
Description
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid, commonly known as 5-CTVA, is a synthetic small molecule that is commonly used in scientific research. It is a derivative of the amino acid valine, and has been found to have a wide range of applications in the laboratory and in scientific research. 5-CTVA is a versatile compound that can be used to study the structure, function, and activity of proteins, enzymes, and other biological molecules.
Applications De Recherche Scientifique
Impurity Analysis in Pharmaceutical Synthesis
A study highlights the development of a gas chromatography-flame ionization detection (GC-FID) method for determining impurities in 5-Chlorovaleroyl chloride (5-CVC), an alkylating agent used in synthesizing pharmaceutical intermediates and active ingredients. This method is pivotal for ensuring the quality of the final pharmaceutical product by accurately monitoring the impurity profile of 5-CVC, showcasing the compound's significance in the quality control process of drug synthesis (Tang et al., 2010).
Synthesis of Functionalized Oxazoles
Research on the synthesis of various 2-phenyl-3,4-substituted oxazoles using 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the compound's utility as a versatile template in organic synthesis. This work showcases the role of similar chemical structures in creating functionalized molecules for potential applications in medicinal chemistry and material science (Misra & Ila, 2010).
Metabolic Studies and Energy Expenditure
An investigation into brown and beige adipose tissue identified small molecule metabokines, including 3-methyl-2-oxovaleric acid, that play roles in systemic metabolism regulation. These compounds are secreted by browning adipocytes and influence energy expenditure and glucose homeostasis, pointing towards potential therapeutic targets for obesity and diabetes (Whitehead et al., 2021).
Analytical Method Development for Food Chemistry
A study developed an analytical method using mass spectrometry for determining α-keto acids in pork meat and Iberian ham, highlighting the application of chemical analysis in food science. This method's precision and sensitivity in identifying specific metabolites underscore the importance of chemical analysis techniques in quality control and nutritional studies (Hidalgo et al., 2013).
Catalytic Applications in Organic Synthesis
Research involving polymer-supported vanadium and molybdenum complexes as catalysts for organic substrate oxidation and oxidative bromination demonstrates the compound's relevance in catalysis. These findings contribute to the development of efficient, selective catalysts for organic synthesis, reflecting the broader applications of such compounds in industrial chemistry (Maurya, Kumar, & Manikandan, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3S/c1-17-8-5-6-9(10(13)7-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHVWXSQCLXNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















